4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid
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Overview
Description
4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid (BHDMBA) is an organic compound with a unique structure that has been studied in various scientific applications. BHDMBA is a versatile compound that has been used in numerous scientific experiments due to its unique properties.
Scientific Research Applications
Antimicrobial and Molluscicidal Activity
Prenylated benzoic acid derivatives, which are structurally similar to 4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid, have been found to possess antimicrobial and molluscicidal activities. These compounds, isolated from Piper aduncum leaves, demonstrate significant antibacterial effects, suggesting potential applications in the development of antimicrobial agents (Orjala et al., 1993).
Reactions with Nitrogen-Containing Binucleophiles
A study involving a compound structurally related to 4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid explored its reactions with various nitrogen-containing binucleophiles. This research provides insights into the chemical reactivity of such compounds, which may be relevant in synthetic organic chemistry (Vatolina & Andin, 2011).
Anti-HIV and Anticoagulant Activities
Research on biologically active bis-4-hydroxycoumarin derivatives, which are structurally related to 4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid, has shown remarkable anti-HIV, anticoagulant, and antioxidant activities. This highlights the potential of these compounds in pharmacological applications (Dochev et al., 2017).
Novel Hyperbranched Polybenzimidazoles
A novel AB2 monomer, which is conceptually similar to 4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid, was used to synthesize hyperbranched polybenzimidazoles. These polymers showed good solubility and excellent thermal properties, indicating potential use in materials science (Li et al., 2006).
Excited State Behavior in Ruthenium(II) Diimine Complexes
Studies on complexes involving ligands structurally related to 4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid demonstrated interesting redox and photophysical properties. Such research is relevant for understanding the excited state behavior of these complexes, which may have implications in photochemistry and photophysics (Baba et al., 1995).
Focal Adhesion Kinase Inhibitors
A study on 3-[Bis-(2-hydroxy-4,4-dimethyl-6-oxo-cyclohex-1-enyl)-methyl]benzonitrile, a compound closely related to the subject chemical, revealed its potential as an anticancer agent. This indicates possible applications in cancer research and pharmaceutical development (Kiran et al., 2018).
properties
IUPAC Name |
4-[bis(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O6/c1-23(2)9-15(25)20(16(26)10-23)19(13-5-7-14(8-6-13)22(29)30)21-17(27)11-24(3,4)12-18(21)28/h5-8,19,25,27H,9-12H2,1-4H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJWPRLYLDEUSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(C2=CC=C(C=C2)C(=O)O)C3=C(CC(CC3=O)(C)C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid |
Citations
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